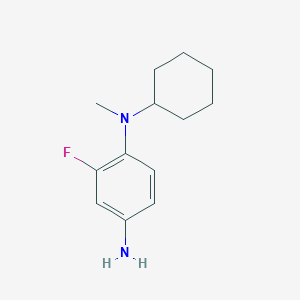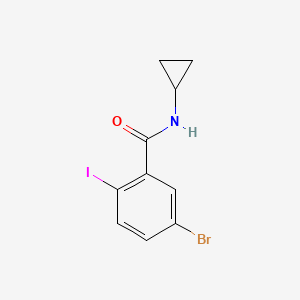
7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione
Vue d'ensemble
Description
“7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C8H3FN2O4 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” can be represented by the InChI code: 1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” include a melting point of 192-196°C, a predicted density of 1.477±0.06 g/cm3, and a predicted pKa of 8.44±0.20 . It is sparingly soluble in water (0.022 g/L) .
Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives have been studied for their antiviral properties. Specifically, compounds structurally related to 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . These findings suggest potential applications in developing antiviral therapies, particularly as we face challenges with emerging viral diseases.
Anticancer Research
The indole nucleus is a common feature in many anticancer agents. Derivatives of indole, including those with substitutions similar to 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione, have been synthesized and tested for their antiproliferative effects on various cancer cell lines . This compound could serve as a lead structure for the development of new anticancer drugs.
Agricultural Chemistry
In agriculture, indole derivatives play a role as plant growth regulators. Indole-3-acetic acid, for example, is a naturally occurring plant hormone involved in root development. Synthetic analogs like 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione could be explored for their potential to enhance plant growth or protect crops from pests and diseases .
Material Science
Indole derivatives have been utilized in material science for their biological activities. They can be incorporated into materials to confer antimicrobial properties or used in the synthesis of organic compounds with specific functional attributes. The fluoro and nitro groups in 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione could influence the material’s properties, such as its reactivity or stability .
Environmental Science
Compounds like 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione may have applications in environmental science, particularly in the bioremediation of pollutants. Their chemical structure could interact with environmental contaminants, aiding in their breakdown or removal .
Analytical Chemistry
In analytical chemistry, indole derivatives can be used as reagents or indicators due to their distinct chemical properties. The specific functional groups in 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione might make it suitable for use in chromatography, spectroscopy, or as a pH indicator .
Biochemistry
In biochemistry, indole derivatives are significant due to their role in human physiology and as precursors to various biomolecules. Research into compounds like 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione could provide insights into enzyme-substrate interactions, receptor binding, or metabolic pathways .
Orientations Futures
The future directions for “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. Indole derivatives have shown diverse biological activities and have potential for therapeutic applications .
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They can act as inhibitors, activators, or modulators of their target receptors.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and would depend on factors such as the compound’s specific structure and the route of administration .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism . The specific effects of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” would depend on its specific mode of action and the cells or tissues it affects.
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
7-fluoro-5-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYFNDZJUKUTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




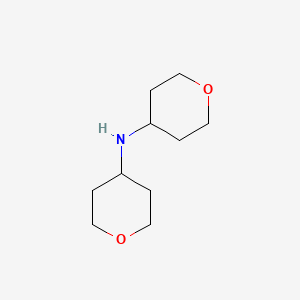
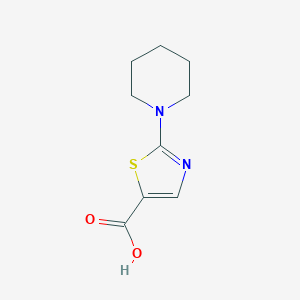
![5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517357.png)
![(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1517358.png)
![3-[3-(4-Fluorophenoxy)phenyl]propanoic acid](/img/structure/B1517361.png)


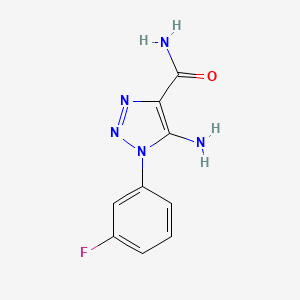
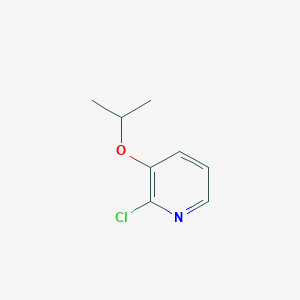
![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)
